molecular formula C17H21N5O B5205551 N-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide

N-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide

Cat. No.: B5205551
M. Wt: 311.4 g/mol
InChI Key: IRDHLTZKFXMMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide is an organic compound that belongs to the class of N-arylpiperazines. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome and has various applications in scientific research.

Preparation Methods

The synthesis of N-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide involves several steps. One common method includes the Buchwald-Hartwig amination reaction, where chlorides react with appropriate aminopyrazoles or thiazol-2-amine in the presence of palladium catalysts, such as Pd2(dba)3, xantphos, and cesium carbonate (Cs2CO3) . The reaction is typically carried out in acetonitrile at reflux conditions.

Chemical Reactions Analysis

N-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

N-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways.

Properties

IUPAC Name

N-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-14(23)20-16-5-3-15(4-6-16)13-21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDHLTZKFXMMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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